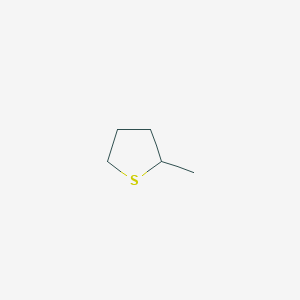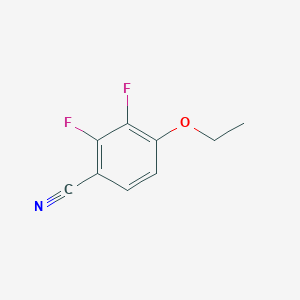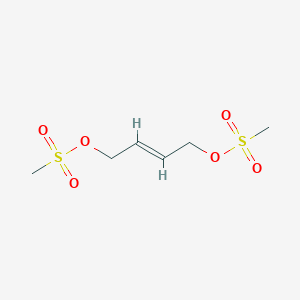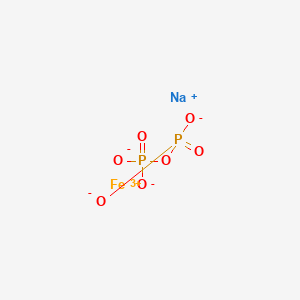
Ropivacaine mesylate
Übersicht
Beschreibung
Ropivacaine mesylate is a long-acting amide local anesthetic agent . It is used to cause numbness or loss of feeling in patients before and during surgery or labor and delivery . It is also used to relieve acute pain . Ropivacaine does not cause loss of consciousness .
Synthesis Analysis
Ropivacaine is formed in microsomes from cells expressing CYP1A2 and CYP3A4 . The formation of 3-OH-ropivacaine, the main metabolite formed in vivo, is catalyzed by CYP1A . The formation of 4-OH-ropivacaine, 2-OH-methyl-ropivacaine, and PPX is catalyzed by CYP3A .Molecular Structure Analysis
The molecular formula of Ropivacaine mesylate is C18H30N2O4S . The molecular weight is 370.5 g/mol . The IUPAC name is (2 S )- N - (2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide; methanesulfonic acid .Chemical Reactions Analysis
Ropivacaine mesylate effectively blocks neuropathic pain . It blocks impulse conduction via reversible inhibition of sodium ion influx in nerve fibers .Physical And Chemical Properties Analysis
Ropivacaine mesylate has a molecular weight of 370.5 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 4 . The exact mass is 370.19262862 g/mol .Wissenschaftliche Forschungsanwendungen
1. Application in Neuropathic Pain Management
Ropivacaine mesylate has been examined for its effectiveness in managing neuropathic pain. A study found that epidural administration of ropivacaine mesylate effectively blocks neuropathic pain without inducing analgesic tolerance. Notably, it delays the development of neuropathy produced by peripheral nerve injury. The study also highlights the benefits of a novel sustained release lipid formulation of ropivacaine, which prolongs its duration of action, offering an extended blockade of mechanical allodynia and thermal hyperalgesia (Li, Fan, & Wang, 2015).
2. Pharmacology and Clinical Use
Ropivacaine is known for its long-acting properties as a local anesthetic agent. Its pharmacological profile includes reversible inhibition of sodium ion influx in nerve fibers, resulting in less likelihood of penetrating large myelinated motor fibers compared to other local anesthetics. This characteristic offers a reduced motor blockade and a higher degree of motor sensory differentiation, making it useful in scenarios where motor blockade is undesirable (Kuthiala & Chaudhary, 2011).
3. Efficacy in Epidural Anesthesia
Clinical studies have compared ropivacaine mesylate with ropivacaine hydrochloride in epidural anesthesia. These studies found no significant differences in onset, extent, and duration of sensory and motor block, as well as hemodynamic stability, between the two forms. This indicates that ropivacaine mesylate is similar to ropivacaine hydrochloride in both efficacy and safety (Xu, 2004).
4. Transdermal Delivery Research
Ropivacaine mesylate has been evaluated for its suitability in transdermal delivery systems. Research involving ropivacaine-loaded microemulsion formulations and microemulsion-based gels has shown promise for transdermal administration, with significant analgesic activity and no irritation responses observed in skin application (Zhao et al., 2014).
5. Comparative Studies in Clinical Settings
Various clinical studies have compared ropivacaine mesylate with other anesthetics or its different formulations for specific surgical procedures. These studies have generally found ropivacaine mesylate to be effective and safe, with similar efficacy and safety profiles to ropivacaine hydrochloride and other local anesthetics in various clinical settings (Shen, 2010).
Safety And Hazards
Ropivacaine mesylate should be handled with care. Avoid dust formation, breathing mist, gas, or vapors . Avoid contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O.CH4O3S/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3;1-5(2,3)4/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20);1H3,(H,2,3,4)/t15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTSIOMXZOPKAF-RSAXXLAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ropivacaine mesylate | |
CAS RN |
854056-07-8 | |
| Record name | Ropivacaine mesylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0854056078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ROPIVACAINE MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJO2D2C5RI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



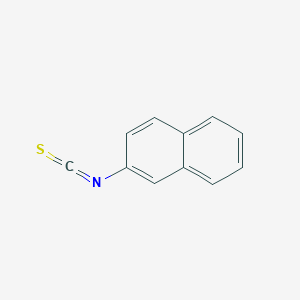
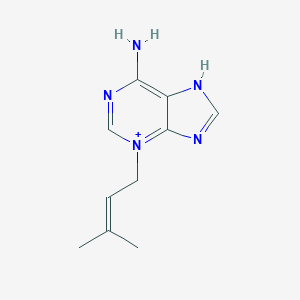
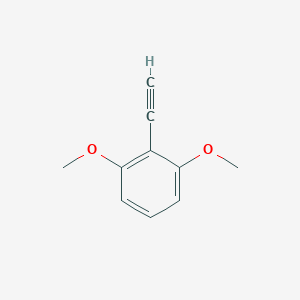
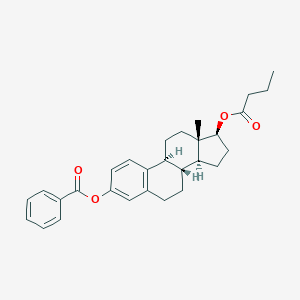
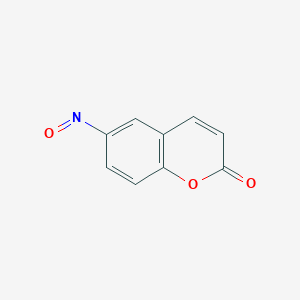
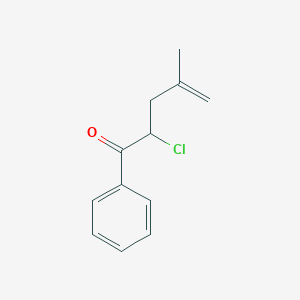
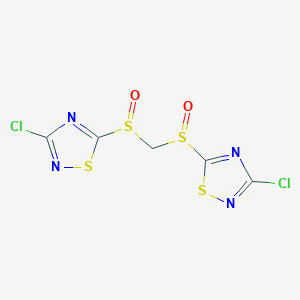
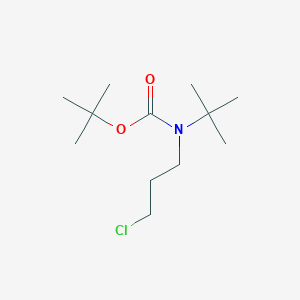
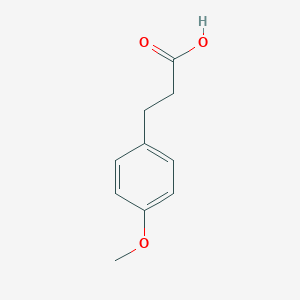
![[2-(2-Furyl)phenyl]methanol](/img/structure/B158806.png)
